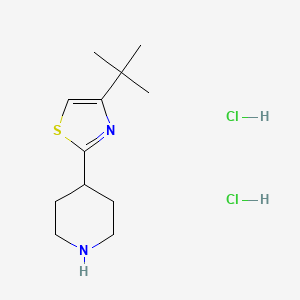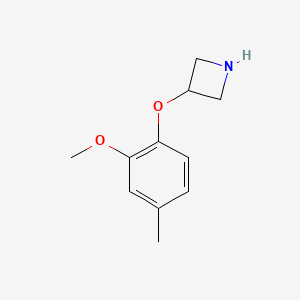
3-Azetidinyl 2-methoxy-4-methylphenyl ether
描述
3-Azetidinyl 2-methoxy-4-methylphenyl ether (3-AEME) is a novel synthetic compound that has recently been studied for its potential applications in the fields of medicinal chemistry and pharmaceutical research. 3-AEME has a wide range of biochemical and physiological effects, which have been shown to be beneficial for medical research and laboratory experiments.
作用机制
The mechanism of action of 3-Azetidinyl 2-methoxy-4-methylphenyl ether is not yet fully understood. It is believed to act through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. It is also believed to act through the modulation of several neurotransmitter systems, including serotonin and GABA.
生化和生理效应
3-Azetidinyl 2-methoxy-4-methylphenyl ether has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are important mediators of inflammation and pain. 3-Azetidinyl 2-methoxy-4-methylphenyl ether has also been shown to have antioxidant properties and to modulate the activity of several neurotransmitter systems, including serotonin and GABA. These effects suggest that 3-Azetidinyl 2-methoxy-4-methylphenyl ether may be useful for the treatment of a variety of conditions, including inflammation, pain, anxiety, and depression.
实验室实验的优点和局限性
The advantages of using 3-Azetidinyl 2-methoxy-4-methylphenyl ether in laboratory experiments include its relatively low cost, its availability in a wide range of concentrations, and its relatively low toxicity. The main limitation of using 3-Azetidinyl 2-methoxy-4-methylphenyl ether in laboratory experiments is that its mechanism of action is not yet fully understood.
未来方向
Future research on 3-Azetidinyl 2-methoxy-4-methylphenyl ether should focus on further elucidating its mechanism of action, exploring its potential applications in the treatment of a variety of conditions, and optimizing its synthesis. Additionally, further research should be conducted to investigate the potential toxicological effects of 3-Azetidinyl 2-methoxy-4-methylphenyl ether, as well as its potential interactions with other drugs. Finally, further research should be conducted to investigate the pharmacokinetics and pharmacodynamics of 3-Azetidinyl 2-methoxy-4-methylphenyl ether.
科学研究应用
3-Azetidinyl 2-methoxy-4-methylphenyl ether has been studied for its potential applications in the fields of medicinal chemistry and pharmaceutical research. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are important mediators of inflammation and pain. 3-Azetidinyl 2-methoxy-4-methylphenyl ether has also been shown to have antioxidant properties and to modulate the activity of several neurotransmitter systems, including serotonin and gamma-aminobutyric acid (GABA). These effects suggest that 3-Azetidinyl 2-methoxy-4-methylphenyl ether may be useful for the treatment of a variety of conditions, including inflammation, pain, anxiety, and depression.
属性
IUPAC Name |
3-(2-methoxy-4-methylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-3-4-10(11(5-8)13-2)14-9-6-12-7-9/h3-5,9,12H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRPABCEZXLRHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CNC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxy-4-methylphenoxy)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



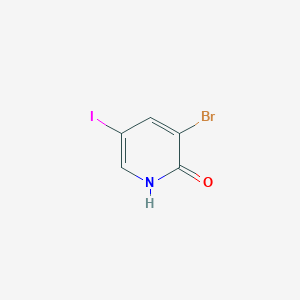
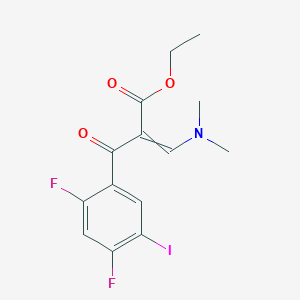
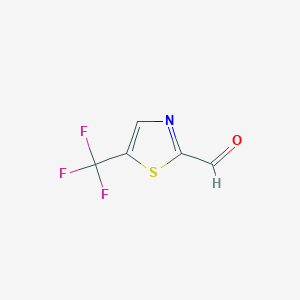
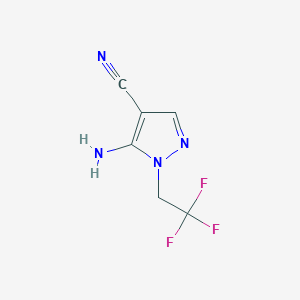
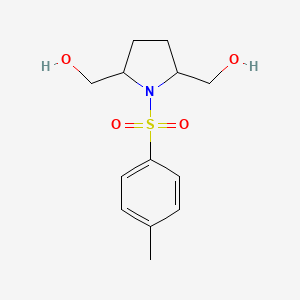
![(2E)-2-[(2E)-2-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B1395304.png)
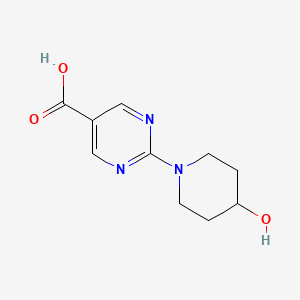
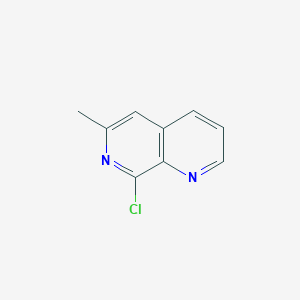
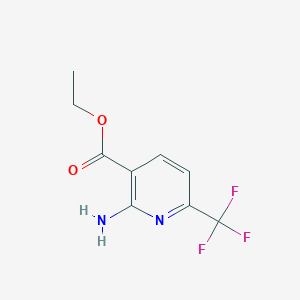

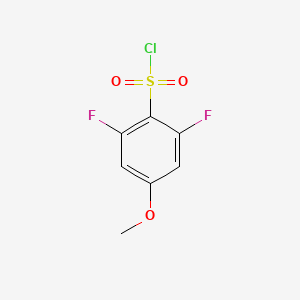
![[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride](/img/structure/B1395313.png)
![2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide](/img/structure/B1395314.png)
